N,N-Didesmethylolopatadine TFA

Chromatographic selectivity Hydrogen‑bond donor count Opatadine metabolite differentiation

This is the trifluoroacetate salt of the fully N‑demethylated olopatadine metabolite M2 (free base CAS 113835‑94‑2). Unlike the parent drug or M1, M2 bears a primary amine that confers distinct retention, MS fragmentation, and hydrogen‑bonding capacity. Pharmacological activity of M2 is unreported—surrogate calibration with M1 or olopatadine is scientifically invalid. The TFA counterion (MW 423.38) differentiates this standard from HCl‑salt impurities and is essential for ion‑pair‑sensitive LC methods. Use for ANDA/DMF impurity profiling beyond USP, validated LC‑MS/MS quantification of all three metabolites in plasma (M2 calibration range 2–100 ng/mL), nitrosamine risk assessment per ICH M7(R1), and definitive metabolite identification in DMPK studies.

Molecular Formula C19H19NO3.C2HF3O2
Molecular Weight 423.382
Cat. No. B1165212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didesmethylolopatadine TFA
Molecular FormulaC19H19NO3.C2HF3O2
Molecular Weight423.382
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Didesmethylolopatadine TFA: Key Compound Identity, Salt Form, and Comparator Context for Informed Procurement


N,N‑Didesmethylolopatadine TFA is the trifluoroacetate salt of the fully N‑demethylated olopatadine metabolite designated M2 (CAS 113835‑94‑2 for the free base) [1]. The compound belongs to the dibenz[b,e]oxepin‑2‑acetic acid class and is one of three primary human metabolites of the antihistamine olopatadine, alongside N‑monodesmethylolopatadine (M1) and olopatadine N‑oxide (M3) [2]. Unlike the parent drug olopatadine (tertiary amine) and M1 (secondary amine), M2 bears a primary amine at the terminus of its 11‑propylidene side chain, resulting in distinct hydrogen‑bonding capacity, polarity, and reactivity that differentiate it from all other members of the olopatadine metabolic series. The TFA salt form (MW 423.38) is marketed as an analytical reference standard for HPLC method development, impurity profiling, and pharmacokinetic studies, and is distinct from the more common hydrochloride salt forms used for olopatadine and its related impurities .

Why N,N‑Didesmethylolopatadine TFA Cannot Be Substituted with Other Olopatadine Metabolites or Salt Forms in Analytical and Research Workflows


Interchanging olopatadine metabolites or salt forms within analytical, bioanalytical, or impurity‑profiling workflows is not scientifically valid because each species possesses distinct chromatographic retention behaviour, mass spectrometric response, and physicochemical properties that directly affect method accuracy and regulatory compliance. The parent drug olopatadine (Ki = 16 nM at guinea pig cerebellum H1 receptor) [1] and its M1 metabolite are reported to exhibit near‑equivalent pharmacological activity, whereas M3 possesses only one‑tenth that activity [2]. Critically, the pharmacological activity of M2 (N,N‑didesmethylolopatadine) has not been individually reported in peer‑reviewed literature, meaning that researchers cannot assume equipotency with any other species in the metabolic series. Furthermore, the TFA counterion distinguishes the salt form from the more common hydrochloride salts of related olopatadine impurities, affecting solubility, handling, and its suitability as a reference standard in ion‑pair or ion‑suppression‑sensitive LC methods [3]. The selection of this specific compound is therefore driven by its structural uniqueness as the fully demethylated primary amine metabolite, its defined salt stoichiometry, and its regulatory role as a well‑characterized impurity marker in ANDA‑supporting analytical method validation .

Quantitative Evidence Guide: Differentiating N,N‑Didesmethylolopatadine TFA from Its Closest Analogs


Primary Amine Structure Versus Tertiary (Parent) and Secondary (M1) Amine: Hydrogen‑Bond Donor and Acceptor Count as a Determinant of Chromatographic Selectivity

N,N‑Didesmethylolopatadine (M2) is the only species in the olopatadine metabolic series bearing a primary amine (─NH₂) at the side‑chain terminus, in contrast to the tertiary dimethylamino group of olopatadine and the secondary methylamino group of M1 (N‑desmethylolopatadine). This structural difference translates into distinct hydrogen‑bond donor (HBD) and acceptor (HBA) counts: M2 possesses 2 HBD and 4 HBA, whereas M1 possesses 2 HBD and 4 HBA (identical counts but different amine class), and the parent olopatadine possesses 1 HBD and 4 HBA [1][2]. The primary amine of M2 confers higher polarity, greater aqueous solubility relative to the parent, and different retention behaviour on reversed‑phase HPLC columns, enabling baseline chromatographic separation from co‑eluting M1 and parent drug. The SAR study by Ohshima et al. (1992) established that the 3‑(dimethylamino)propylidene group is a key structural requirement for enhanced antiallergic activity, meaning the absence of both N‑methyl groups in M2 is predicted to alter pharmacological activity relative to the parent, although the specific activity of M2 has not been individually quantified in published literature [3].

Chromatographic selectivity Hydrogen‑bond donor count Opatadine metabolite differentiation

Salt Form Selection: TFA Salt Versus HCl Salt Versus Free Base – Molecular Weight and Application Domain

N,N‑Didesmethylolopatadine TFA (MW = 423.38 g/mol; formula C₁₉H₁₉NO₃·C₂HF₃O₂) differs from the alternative N‑Didesmethyl Olopatadine HCl (MW free base 309.36 + 36.46 HCl = 345.82 g/mol) and the free base form (MW = 309.36 g/mol) . The TFA salt is specifically employed as an analytical reference standard for HPLC method development and impurity quantification, whereas the HCl salt is more commonly used in drug substance impurity profiling for ANDA submissions . The TFA counterion imparts distinct solubility characteristics in organic mobile phases frequently used in reverse‑phase LC methods, and its non‑coordinating nature minimizes ion‑pair effects that could otherwise alter retention times compared to chloride salts . The choice of TFA salt form is therefore not interchangeable with the HCl salt or free base when method sensitivity to counterion identity exists.

Salt form selection Reference standard procurement Trifluoroacetate salt utility

LC‑MS/MS Calibration Range Differentiation: M2 Quantification Window Versus Parent Drug and M3 Metabolite

In the validated LC‑ESI‑MS/MS method developed by Fujita et al. (1999) for simultaneous determination of olopatadine and its metabolites in human plasma, the calibration curves for M2 (N,N‑didesmethylolopatadine) and M1 demonstrated good linearity over the range 2–100 ng/mL, whereas olopatadine (parent) and M3 exhibited linearity over 1–200 ng/mL [1]. This twofold difference in the lower limit of quantification (LLOQ: 2 ng/mL for M2 vs. 1 ng/mL for parent/M3) reflects differential MS ionization efficiency attributable to the primary amine functionality of M2 relative to the tertiary amine of the parent drug and tertiary amine N‑oxide of M3. The method was applied to plasma samples collected during Phase I clinical trials, establishing M2 as a low‑abundance circulating metabolite requiring a dedicated, validated analytical method for reliable quantification [1].

LC‑MS/MS method validation Calibration range Olopatadine metabolite quantification

Physicochemical Property Divergence: LogP and Topological Polar Surface Area (TPSA) Differentiate M2 from M1 and Enable Predictive ADME Profiling

The predicted logP of N,N‑didesmethylolopatadine (M2) is 2.04, substantially lower than the ACD/logP of 3.87 calculated for N‑desmethyl olopatadine (M1), reflecting the removal of the second N‑methyl group and the resulting increase in polarity [1]. The TPSA of M2 is 72.55 Ų compared to approximately 59 Ų for M1 [1]. Under the Pfizer Rule for predicting in vivo tolerability, M2 (logP 2.04, TPSA 72.55) falls outside the zone of elevated toxicity risk defined by logP >3 and TPSA <75, whereas M1 (logP 3.87, TPSA ~59) falls within this zone [1]. These physicochemical differences predict that M2 will exhibit distinct membrane permeability, protein binding, and tissue distribution behaviour relative to both M1 and the parent drug, which is relevant for metabolite safety assessment and pharmacokinetic modelling.

LogP prediction Topological polar surface area Metabolite ADME profiling

Regulatory and Quality Control Application: Impurity Reference Standard Utility in ANDA and DMF Submissions

N,N‑Didesmethylolopatadine TFA is supplied as a well‑characterized impurity reference standard for olopatadine drug substance and drug product analytical testing, supporting ANDA and DMF submissions, quality control (QC), method validation, and stability studies . Unlike the pharmacopeial USP Related Compounds A, B, and C which are specified in the official USP Olopatadine Hydrochloride monograph for system suitability and impurity limit tests [1], N,N‑didesmethylolopatadine (M2) is not listed as a USP compendial impurity but is nevertheless a known human metabolite and potential process‑related or degradant impurity requiring monitoring in commercial olopatadine production [2]. The compound is also relevant to the emerging regulatory focus on nitrosamine impurity assessment, as its primary amine can serve as a precursor for N‑nitroso desmethyl olopatadine formation during synthesis .

Impurity reference standard ANDA submission Method validation Pharmaceutical quality control

Metabolic Pathway Position: Sequential N‑Demethylation Product – Distinction from M1 as a CYP3A4 Substrate and from M3 as an FMO Substrate

Olopatadine undergoes two competing Phase I biotransformation pathways: oxidative N‑demethylation to M1 (catalyzed almost exclusively by CYP3A4, rate = 0.330 pmol/min/mg protein) and N‑oxidation to M3 (catalyzed primarily by FMO1 and FMO3, rate = 2.50 pmol/min/mg protein) [1]. M2 (N,N‑didesmethylolopatadine) is the product of a second, sequential N‑demethylation of M1, and its formation was not directly observed in human liver microsome incubations, indicating it is a downstream metabolite formed at substantially lower abundance than M1 or M3 [1]. After 1‑hour incubation, M1 and M3 accounted for 5.2% and 30.5% of initial olopatadine, respectively, with M2 not detected in this in vitro system [2]. In human plasma following oral 14C‑olopatadine administration, olopatadine accounted for 77% of peak plasma total radioactivity, and all metabolites combined amounted to <6%, with only M1 and M3 explicitly identified [3]. M2 is thus the lowest‑abundance circulating metabolite in the series, making its procurement as an authentic reference standard critical for ensuring detection sensitivity in bioanalytical methods.

Drug metabolism Sequential N‑demethylation CYP3A4 FMO Metabolite profiling

Best Research and Industrial Application Scenarios for N,N‑Didesmethylolopatadine TFA Based on Verified Differentiating Evidence


Bioanalytical Method Development and Validation for Olopatadine Metabolite Pharmacokinetic Studies

N,N‑Didesmethylolopatadine TFA serves as the essential authentic reference standard for developing and validating LC‑MS/MS methods that simultaneously quantify olopatadine and all three metabolites (M1, M2, M3) in human plasma. As demonstrated by Fujita et al. (1999), M2 requires a dedicated calibration range of 2–100 ng/mL that differs from the parent drug and M3 (1–200 ng/mL), and the method must be validated with the authentic M2 reference standard to ensure accuracy, precision, and regulatory acceptability for Phase I–III clinical pharmacokinetic studies [1]. The compound's primary amine functionality and distinct MS fragmentation pattern mean that surrogate calibration using M1 or parent drug is scientifically invalid.

Comprehensive Impurity Profiling for Generic Olopatadine ANDA and DMF Submissions

Pharmaceutical manufacturers developing generic olopatadine hydrochloride ophthalmic solutions, nasal sprays, or oral tablets must characterize all known and potential impurities, including process-related impurities and metabolites, for ANDA and DMF regulatory submissions. N,N‑Didesmethylolopatadine TFA is a well-characterized impurity reference standard that extends impurity profiling coverage beyond the minimum USP compendial requirements (which list only Related Compounds A, B, and C) [2]. Its procurement supports HPLC method development for organic impurity determination, system suitability testing, and stability‑indicating method validation in accordance with ICH Q3A/Q3B guidelines.

Nitrosamine Risk Assessment and N‑Nitroso Impurity Method Development for Olopatadine Drug Products

The primary amine group of N,N‑didesmethylolopatadine makes it a potential precursor for N‑nitroso desmethyl olopatadine formation during olopatadine hydrochloride synthesis under nitrosating conditions. As regulatory agencies (FDA, EMA) intensify requirements for nitrosamine impurity risk assessment in all marketed drug products, procurement of the authentic M2 reference standard enables development of sensitive LC‑MS/MS methods for quantifying trace N‑nitroso impurities, establishing detection limits, and demonstrating that nitrosamine levels remain within acceptable intake limits per ICH M7(R1) and related guidance .

In Vitro Metabolism and Drug‑Drug Interaction Studies Requiring Metabolite Identification

For in vitro drug metabolism studies using human liver microsomes, hepatocytes, or cDNA‑expressed CYP/FMO enzymes, N,N‑didesmethylolopatadine TFA is required as an authentic metabolite standard to confirm M2 identity via retention time matching and MS/MS spectral comparison. Because M2 formation is a sequential (not primary) metabolic step not directly observed in standard 1‑hour HLM incubations [3], its detection in longer‑duration hepatocyte incubations or in vivo samples can only be confirmed using the authentic reference compound. This is critical for definitive metabolite identification in drug‑drug interaction studies where olopatadine metabolic pathway modulation must be assessed.

Quote Request

Request a Quote for N,N-Didesmethylolopatadine TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.